molecular formula C26H44O11S B611359 2-[2-[2-[2-[2-[2-[2-(Oxan-2-yloxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate CAS No. 669556-37-0

2-[2-[2-[2-[2-[2-[2-(Oxan-2-yloxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate

Cat. No.: B611359
CAS No.: 669556-37-0
M. Wt: 564.69
InChI Key: WGBIVDDINDJYEB-UHFFFAOYSA-N
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Description

2-[2-[2-[2-[2-[2-[2-(Oxan-2-yloxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate is a complex organic compound It is characterized by its long chain of ethoxy groups and a terminal oxan-2-yloxy group, attached to a 4-methylbenzenesulfonate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-[2-[2-[2-[2-[2-(Oxan-2-yloxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate typically involves multiple steps. The process begins with the preparation of the oxan-2-yloxy group, which is then sequentially reacted with ethylene oxide to form the long ethoxy chain. The final step involves the sulfonation of the terminal ethoxy group with 4-methylbenzenesulfonyl chloride under basic conditions to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial and can be achieved through techniques such as column chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

2-[2-[2-[2-[2-[2-[2-(Oxan-2-yloxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate can undergo various chemical reactions, including:

    Oxidation: The ethoxy chain can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The sulfonate group can be reduced to a sulfide under specific conditions.

    Substitution: The ethoxy groups can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

2-[2-[2-[2-[2-[2-[2-(Oxan-2-yloxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its derivatives may have potential as bioactive compounds or as intermediates in the synthesis of pharmaceuticals.

    Medicine: Research into its potential therapeutic effects and mechanisms of action is ongoing.

    Industry: It can be used in the production of polymers, surfactants, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-[2-[2-[2-[2-[2-[2-(Oxan-2-yloxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate involves its interaction with specific molecular targets. The ethoxy chain and oxan-2-yloxy group can interact with various enzymes and receptors, potentially modulating their activity. The sulfonate group may also play a role in its biological activity by interacting with cellular membranes and proteins.

Comparison with Similar Compounds

Similar Compounds

    Poly(ethylene glycol) derivatives: These compounds have similar ethoxy chains but lack the oxan-2-yloxy group and sulfonate moiety.

    Sulfonated polyethers: These compounds have similar sulfonate groups but different backbone structures.

Uniqueness

2-[2-[2-[2-[2-[2-[2-(Oxan-2-yloxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate is unique due to its combination of a long ethoxy chain, an oxan-2-yloxy group, and a sulfonate moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

IUPAC Name

2-[2-[2-[2-[2-[2-[2-(oxan-2-yloxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H44O11S/c1-24-5-7-25(8-6-24)38(27,28)37-23-21-34-19-17-32-15-13-30-11-10-29-12-14-31-16-18-33-20-22-36-26-4-2-3-9-35-26/h5-8,26H,2-4,9-23H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGBIVDDINDJYEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOCCOCCOCCOCCOC2CCCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H44O11S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

564.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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